(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structural features, which include an oxazolidinone ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Chiral Resolution: The final step often involves chiral resolution to obtain the (4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The thiophene moiety can interact with hydrophobic pockets, while the oxazolidinone ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one: The (4S) enantiomer of the compound.
4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-thione: A thione derivative with a sulfur atom replacing the oxygen in the oxazolidinone ring.
4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-imine: An imine derivative with a nitrogen atom replacing the oxygen in the oxazolidinone ring.
Uniqueness
(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an oxazolidinone ring and a thiophene moiety
Properties
CAS No. |
827344-29-6 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H17NO2S/c1-3-12(8-15-11(14)13-12)6-4-10-9(2)5-7-16-10/h5,7H,3-4,6,8H2,1-2H3,(H,13,14)/t12-/m1/s1 |
InChI Key |
APOKKRVIKGCCQT-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)CCC2=C(C=CS2)C |
Canonical SMILES |
CCC1(COC(=O)N1)CCC2=C(C=CS2)C |
Origin of Product |
United States |
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